![molecular formula C13H10N2O2S B2743347 N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 330677-93-5](/img/structure/B2743347.png)
N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a complex chemical compound used in diverse scientific research applications. It’s a benzothiazole derivative , which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .Molecular Structure Analysis
The molecular structure of “N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is represented by the formula C13H10N4OS . The InChI representation of the molecule isInChI=1S/C13H10N4OS/c1-17-10-4-2-3-5-11 (10)19-13 (17)16-12 (18)9-8-14-6-7-15-9/h2-8H,1H3
.
Scientific Research Applications
Synthesis and Reactivity
- Aleksandrov and colleagues (2017) explored the synthesis and reactivity of related compounds, specifically focusing on electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
- Another study by El’chaninov, Aleksandrov, and Stepanov (2018) detailed the synthesis and transformations of similar compounds, including reactions with furoyl chloride and P2S5 (El’chaninov, Aleksandrov, & Stepanov, 2018).
Molecular Characterization
- A study by Cakmak and colleagues (2022) focused on a thiazole-based heterocyclic amide, structurally similar to N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide. They characterized the structure using various spectroscopic methods and evaluated its antimicrobial activity (Cakmak et al., 2022).
Biological Activities
- Patel and Shaikh (2010) explored the biological activity of compounds similar to N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, specifically their antimicrobial screening against various bacteria and fungi (Patel & Shaikh, 2010).
- In the realm of antitumor agents, Matiichuk and colleagues (2020) investigated derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, a compound related to N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, and identified a lead compound with promising antitumor properties (Matiichuk et al., 2020).
Antimicrobial and Antitumor Evaluation
- The antimicrobial and anticancer activities of certain derivatives were studied by Zaki, Al-Gendey, and Abdelhamid (2018), highlighting their potential in treating various microbial infections and cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
EGFR Inhibitors
- Zhang and colleagues (2017) designed and synthesized benzo[d]thiazole-2-carboxamide derivatives, aiming to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell line growth (Zhang et al., 2017).
properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-15-9-5-2-3-7-11(9)18-13(15)14-12(16)10-6-4-8-17-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIMVAOOGHDALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.